The compound was developed through a collaboration between the Structural Genomics Consortium and the Center for Integrative Chemical Biology and Drug Discovery at The University of North Carolina at Chapel Hill. It is classified as a methyl-lysine inhibitor, specifically targeting methyl-lysine recognition domains that play crucial roles in epigenetic processes .
The molecular formula for UNC 1215 is , with a molecular weight of approximately 529.72 g/mol .
UNC 1215's structure features a complex arrangement that includes multiple aromatic rings and nitrogen-containing heterocycles. The detailed structural data can be represented in various formats, including:
InChI=1S/C32H43N5O2/c38-31(36-20-12-27(13-21-36)34-16-4-5-17-34)25-10-11-29(30(24-25)33-26-8-2-1-3-9-26)32(39)37-22-14-28(
This representation helps chemists understand the connectivity and spatial arrangement of atoms within the molecule.
Visualizations can be generated using chemical drawing software to illustrate the three-dimensional conformation of UNC 1215, providing insights into potential interactions with its biological targets.
UNC 1215 primarily functions by binding to the MBT domains of L3MBTL3, thereby inhibiting its ability to recognize mono- and dimethylated lysine residues on histones and other proteins. This competitive inhibition alters downstream signaling pathways involved in cell differentiation and proliferation.
Key reaction types include:
The mechanism by which UNC 1215 exerts its effects involves several steps:
Data from studies indicate that UNC 1215 significantly alters recovery times in fluorescence assays, suggesting enhanced diffusibility within cellular compartments .
UNC 1215 appears as a white solid at room temperature. Its solubility characteristics are notable:
The compound's stability is influenced by storage conditions:
These properties are critical for maintaining its effectiveness in biological assays.
UNC 1215 serves as a valuable tool in various scientific research applications:
The human proteome contains over 200 methyl-lysine (Kme) reader domains across protein families including Tudor, PWWP, chromodomains, and Malignant Brain Tumor (MBT) domains [5]. These domains interpret histone methylation marks through aromatic cage structures that bind mono- (Kme1), di- (Kme2), or trimethylated (Kme3) lysine residues. Prior to 2013, no high-affinity, selective chemical probes existed for any Kme reader domain due to challenges in disrupting shallow binding surfaces and achieving selectivity among structurally similar domains [1] [5]. Early efforts focused on peptidomimetics and fragment-based approaches, yielding only weak (micromolar) binders like UNC669 for L3MBTL1 [5] [7]. This historical gap significantly limited functional studies of epigenetic readers in chromatin regulation and disease.
L3MBTL3 (L3MBTL histone methyl-lysine binding protein 3) is a member of the MBT family proteins encoded by gene ID 84456 in humans [3]. It contains three tandem MBT repeats that form a three-leaved propeller structure, with only the second domain harboring a functional aromatic cage (F387, F405, W408, Y412) and aspartic acid residue (D381) critical for methyl-lysine recognition [2] [7]. Functionally, L3MBTL3 acts as a transcriptional repressor by compacting chromatin through its reader activity and participates in diverse cellular processes:
Table 1: Key Functional Interactions of L3MBTL3
Interacting Partner | Interaction Mechanism | Biological Outcome |
---|---|---|
STAT3 | Methylation-independent recruitment | SNAIL promoter activation, EMT promotion |
BCLAF1 | Kme-dependent binding (identified via UNC1215) | DNA damage/apoptosis regulation |
RBPJ | Complex formation | Notch signaling repression |
DCAF5 | Substrate recruitment | Methylation-dependent protein degradation |
UNC1215 (chemical name: 2-Phenylamino-1,4-[4-(pyrrolidinyl)piperidinyl]benzamide) emerged in 2013 as the first potent and selective chemical probe targeting the Kme reader function of L3MBTL3 [1] [4]. Developed through target-class cross-screening, it originated from dibasic compounds designed for 53BP1 but showed unexpected high affinity for L3MBTL3. Structure-activity relationship (SAR) optimization replaced a nicotinamide group with an aniline ring, yielding UNC1215 with a dissociation constant (Kd) of 120 nM measured by isothermal titration calorimetry (ITC) and half-maximal inhibitory concentration (IC50) of 40 nM in AlphaScreen peptide displacement assays [1] [6] [7]. Crucially, UNC1215 exhibited >50-fold selectivity over other MBT family members (e.g., L3MBTL1, IC50 = 2 µM) and minimal activity against >200 non-MBT reader domains, establishing it as a first-in-class chemical tool [4] [7].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9